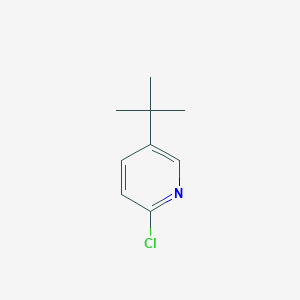

5-(tert-Butyl)-2-chloropyridine

Descripción general

Descripción

5-(tert-Butyl)-2-chloropyridine is an organic compound that belongs to the pyridine family It features a tert-butyl group at the 5-position and a chlorine atom at the 2-position of the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyl)-2-chloropyridine typically involves the chlorination of 5-(tert-Butyl)pyridine. One common method is the direct chlorination using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and ensure selectivity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butyl group into the pyridine ring, followed by chlorination using the aforementioned reagents. This method offers better control over reaction parameters and scalability.

Análisis De Reacciones Químicas

Types of Reactions

5-(tert-Butyl)-2-chloropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol or tert-butyl hydroperoxide.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

Nucleophilic Substitution: Substituted pyridines with various functional groups.

Oxidation: tert-Butyl alcohol or tert-butyl hydroperoxide.

Reduction: Piperidine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Overview

5-(tert-Butyl)-2-chloropyridine is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are particularly important in the development of drugs targeting neurological disorders and other therapeutic areas.

Key Applications

- Kinase Inhibitors : This compound is involved in the synthesis of inhibitors for p38 MAP kinase, Syk, and JAK kinases, which are critical in treating diseases such as rheumatoid arthritis and certain cancers .

- Antiviral Agents : this compound derivatives have shown potential in synthesizing antiviral molecules that combat viral infections .

Agricultural Chemicals

Overview

In the agricultural sector, this compound is employed in formulating agrochemicals, including herbicides and insecticides.

Key Applications

- Crop Protection : The compound enhances crop protection by serving as a building block for various agrochemical formulations that improve yield and resistance to pests .

- Pesticide Development : Research indicates its efficacy in developing new pesticide formulations that are both effective and environmentally friendly .

Material Science

Overview

this compound is explored for its unique chemical properties that contribute to advanced materials development.

Key Applications

- Polymer Synthesis : The compound is used in creating polymers with enhanced durability and resistance to environmental factors .

- Coatings Development : It plays a role in formulating coatings that require specific chemical characteristics for industrial applications .

Environmental Applications

Overview

The environmental impact of chemicals has led to the exploration of compounds like this compound for remediation efforts.

Key Applications

- Pollution Control : Derivatives of this compound are studied for their effectiveness in treating contaminated water and soil, offering sustainable solutions for environmental cleanup .

- Remediation Techniques : Research is ongoing into how these compounds can be integrated into existing remediation technologies to enhance their efficacy .

Data Table: Summary of Applications

Case Study 1: Pharmaceutical Development

A study highlighted the synthesis of a novel p38 MAP kinase inhibitor using this compound as a key intermediate. The resulting compound demonstrated significant therapeutic potential against inflammatory diseases, showcasing the compound's importance in drug discovery.

Case Study 2: Agricultural Chemical Formulation

Research conducted on the efficacy of a new herbicide formulation containing this compound showed a marked increase in weed control compared to traditional herbicides. Field trials indicated improved crop yields while minimizing environmental impact.

Mecanismo De Acción

The mechanism of action of 5-(tert-Butyl)-2-chloropyridine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the specific enzyme or receptor it interacts with.

Comparación Con Compuestos Similares

Similar Compounds

2-Chloropyridine: Lacks the tert-butyl group, making it less sterically hindered and more reactive in certain reactions.

5-(tert-Butyl)pyridine: Lacks the chlorine atom, resulting in different reactivity and applications.

2,5-Dichloropyridine: Contains an additional chlorine atom, leading to different substitution patterns and reactivity.

Uniqueness

5-(tert-Butyl)-2-chloropyridine is unique due to the presence of both the tert-butyl group and the chlorine atom, which confer distinct steric and electronic properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Actividad Biológica

5-(tert-Butyl)-2-chloropyridine is a nitrogen-containing heterocyclic compound that has garnered attention for its biological activity and potential applications in medicinal chemistry. This article reviews the available literature on its biological properties, mechanisms of action, and synthetic applications, providing a comprehensive overview of its significance in various fields.

This compound is characterized by its pyridine ring substituted with a tert-butyl group and a chlorine atom. The presence of these substituents influences its reactivity and biological interactions.

Table 1: Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉ClN |

| Molecular Weight | 168.62 g/mol |

| Melting Point | 38-40 °C |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The compound has shown promise in anticancer research, particularly in targeting specific cancer cell lines. In vitro studies have reported cytotoxic effects against human cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cellular processes, leading to altered metabolic pathways.

- Receptor Modulation : It may interact with receptors, modulating their activity and influencing signal transduction pathways.

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as a therapeutic agent against bacterial infections .

Case Study 2: Anticancer Effects

A series of experiments evaluated the cytotoxic effects of the compound on HeLa cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM. Mechanistic studies revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS) and activation of caspase pathways, indicating apoptosis as a primary mode of action .

Synthetic Applications

This compound serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating various derivatives with enhanced biological activities .

Table 2: Synthetic Reactions Involving this compound

| Reaction Type | Description | Example Product |

|---|---|---|

| Nucleophilic Substitution | Chlorine substitution with amines or thiols | Amine derivatives |

| Oxidation | Formation of pyridine N-oxides | N-Oxide derivatives |

| Reduction | Conversion to alcohols or aldehydes | Alcohol derivatives |

Propiedades

IUPAC Name |

5-tert-butyl-2-chloropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-9(2,3)7-4-5-8(10)11-6-7/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVTZMSAOOSULPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102236-19-1 | |

| Record name | 5-tert-butyl-2-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.